molecular formula C15H12OS B14695614 1,4-dimethyl-9H-thioxanthen-9-one CAS No. 25942-61-4

1,4-dimethyl-9H-thioxanthen-9-one

Cat. No.: B14695614
CAS No.: 25942-61-4
M. Wt: 240.3 g/mol
InChI Key: LJNGVJDUUJJAOH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C15H12OS. It belongs to the thioxanthone family, which is known for its unique structural properties and diverse applications. Thioxanthones are heterocyclic compounds containing sulfur and oxygen atoms in their structure, making them valuable in various fields such as photochemistry, organic synthesis, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 1,4-dimethyl-2-(methylthio)benzene with sulfur in the presence of a Lewis acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. These intermediates can participate in various chemical reactions, such as polymerization and cross-linking. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Properties

CAS No.

25942-61-4

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-dimethylthioxanthen-9-one

InChI

InChI=1S/C15H12OS/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3

InChI Key

LJNGVJDUUJJAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

Origin of Product

United States

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